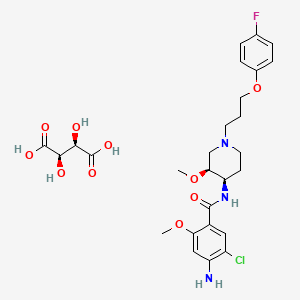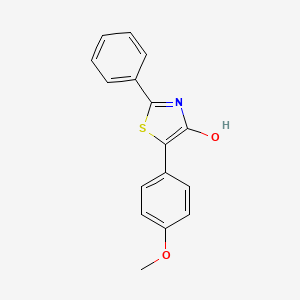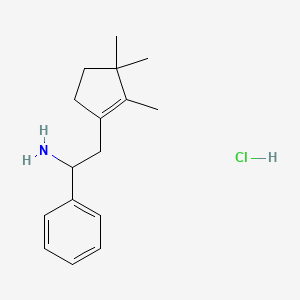
1-Amino-2-(2,3,3-trimethylcyclopent-1-en-1-yl)-1-phenylethane hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Amino-2-(2,3,3-trimethylcyclopent-1-en-1-yl)-1-phenylethane hydrochloride is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a cyclopentene ring with three methyl groups, an amino group, and a phenylethane moiety, making it a subject of interest in organic chemistry and pharmaceutical research.
Vorbereitungsmethoden
The synthesis of 1-Amino-2-(2,3,3-trimethylcyclopent-1-en-1-yl)-1-phenylethane hydrochloride involves several steps, including the formation of the cyclopentene ring, introduction of the amino group, and attachment of the phenylethane moiety. Common synthetic routes may include:
Cyclopentene Formation: Starting with a suitable precursor, cyclopentene can be synthesized through cyclization reactions.
Amino Group Introduction: The amino group can be introduced via amination reactions using reagents like ammonia or amines.
Phenylethane Attachment: The phenylethane moiety can be attached through alkylation or acylation reactions.
Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
1-Amino-2-(2,3,3-trimethylcyclopent-1-en-1-yl)-1-phenylethane hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include solvents like ethanol or dichloromethane, catalysts like palladium or platinum, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-Amino-2-(2,3,3-trimethylcyclopent-1-en-1-yl)-1-phenylethane hydrochloride has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It may be used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-Amino-2-(2,3,3-trimethylcyclopent-1-en-1-yl)-1-phenylethane hydrochloride involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
1-Amino-2-(2,3,3-trimethylcyclopent-1-en-1-yl)-1-phenylethane hydrochloride can be compared with other similar compounds, such as:
1-Amino-2-(2,3,3-trimethylcyclopent-1-en-1-yl)-1-phenylethane: The non-hydrochloride form of the compound, which may have different solubility and stability properties.
1-Amino-2-(2,3,3-trimethylcyclopent-1-en-1-yl)-1-phenylethanol: A hydroxyl derivative with potential differences in reactivity and biological activity.
1-Amino-2-(2,3,3-trimethylcyclopent-1-en-1-yl)-1-phenylethylamine: An amine derivative with distinct chemical and pharmacological properties.
The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties, making it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
147960-76-7 |
|---|---|
Molekularformel |
C16H24ClN |
Molekulargewicht |
265.82 g/mol |
IUPAC-Name |
1-phenyl-2-(2,3,3-trimethylcyclopenten-1-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C16H23N.ClH/c1-12-14(9-10-16(12,2)3)11-15(17)13-7-5-4-6-8-13;/h4-8,15H,9-11,17H2,1-3H3;1H |
InChI-Schlüssel |
FEEMNVQKIYCVIA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(CCC1(C)C)CC(C2=CC=CC=C2)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



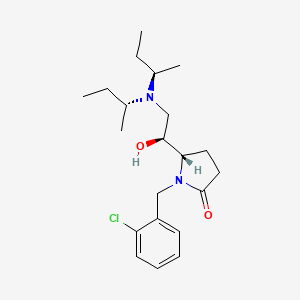
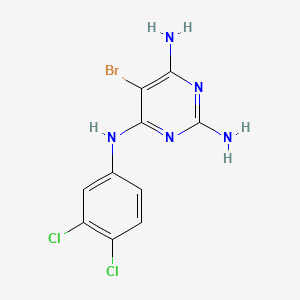


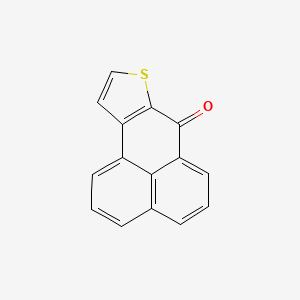

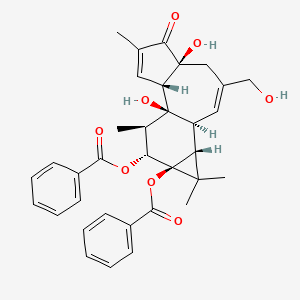
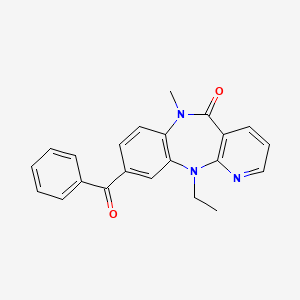
![2-Methyl-N-(2-methylphenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12788422.png)
